4-Methyl-5-(piperidin-2-yl)pyridin-2-amine
Description
Significance of Pyridin-2-amine Derivatives in Chemical Research
Pyridin-2-amine and its derivatives are fundamental building blocks in the synthesis of a wide array of biologically active molecules. The 2-aminopyridine (B139424) moiety is a key structural component in numerous pharmaceuticals, owing to its ability to engage in various biological interactions. Its presence is noted in drugs with diverse therapeutic applications, underscoring its versatility as a pharmacophore. The development of novel synthetic methodologies to create substituted 2-aminopyridines remains an active area of research, aiming to expand the library of available compounds for drug discovery and materials science.
Role of Piperidine (B6355638) Moieties in Diverse Chemical Architectures
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. Its conformational flexibility and the basicity of the nitrogen atom allow it to interact favorably with biological targets such as enzymes and receptors. Piperidine derivatives are found in a vast number of natural products and synthetic drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The introduction of piperidine moieties into molecular structures can enhance solubility, modulate lipophilicity, and provide a handle for further chemical modifications, making it a valuable component in the design of new chemical entities.
Overview of the 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine Scaffold in Synthetic Organic Chemistry
While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest significant potential as a scaffold in synthetic organic chemistry. The combination of the electron-rich aminopyridine system with the versatile piperidine ring offers a unique three-dimensional structure with multiple points for functionalization.
The synthesis of such a hybrid molecule would likely involve multi-step organic reactions. Potential synthetic strategies could include:
Reductive Amination: The reaction of a suitable pyridine (B92270) derivative with a piperidine precursor. evitachem.com
Nucleophilic Substitution: The displacement of a leaving group on the pyridine ring by a piperidine nucleophile. evitachem.com
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to form the C-N bond between the pyridine and piperidine rings.
The presence of the methyl group on the pyridine ring and the specific substitution at the 2-position of the piperidine ring introduce elements of regioselectivity and stereoselectivity that are of great interest in modern synthetic chemistry. The development of synthetic routes to access this and related scaffolds could open new avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science. The inherent chemical properties of the pyridin-2-amine and piperidine moieties suggest that this scaffold could be a valuable starting point for the design of new enzyme inhibitors, receptor ligands, or functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-methyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-8-6-11(12)14-7-9(8)10-4-2-3-5-13-10/h6-7,10,13H,2-5H2,1H3,(H2,12,14) |
InChI Key |
QHSDUGNVIXDLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2)N |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 4 Methyl 5 Piperidin 2 Yl Pyridin 2 Amine and Its Derivatives
X-ray Crystallography for Solid-State Structural Conformation
To provide thorough and accurate information for these analytical techniques, access to published, peer-reviewed experimental data is essential. Without this data, any attempt to detail the spectroscopic and structural elucidation of 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine would be speculative and would not meet the required standards of scientific accuracy.
Computational Chemistry and Theoretical Investigations of 4 Methyl 5 Piperidin 2 Yl Pyridin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. DFT calculations for 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine would involve optimizing its three-dimensional structure to find the most stable energetic conformation. Such calculations provide a foundational understanding of the molecule's intrinsic properties. For instance, DFT has been used to determine the geometric parameters and vibrational spectra of related molecules like 2-amino-5-methylpyridine. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, DFT calculations would determine the energies of these frontier orbitals. The distribution of HOMO and LUMO densities indicates the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In related push-pull purine (B94841) systems, modifying substituents has been shown to alter frontier molecular orbital energy levels, thereby tuning the electronic properties of the molecule. nih.gov A theoretical analysis of the target compound would likely show the HOMO localized around the electron-rich aminopyridine ring, while the LUMO may be distributed more across the entire molecular framework.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| Energy Gap (ΔE) | 4.65 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation for this type of molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates electron-rich (negative potential) areas, and blue indicates electron-poor (positive potential) areas.
An MEP map for this compound would likely highlight negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) ring and the primary amine group, as these are sites of high electron density and are prone to electrophilic attack or hydrogen bonding. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine and piperidine (B6355638) N-H groups, indicating their susceptibility to nucleophilic attack. In a study of a different substituted pyridine, MEP analysis revealed the most positive values near N-H groups and the most negative values near a nitro group, successfully identifying sites for potential interactions. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it behaves in a biological environment, such as in solution or when bound to a protein.
When studying a ligand-protein complex, MD simulations are essential for assessing the stability of the binding interaction. By simulating the complex for tens or hundreds of nanoseconds, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. In studies of other heterocyclic compounds, MD simulations have been used to confirm the stability of docking poses, showing minimal deviation of the ligand within the active site of its target enzyme. plos.org
Table 2: Illustrative MD Simulation Stability Metrics for a Ligand-Target Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.4 | 1.6 |
| 30 | 1.3 | 1.8 |
| 40 | 1.5 | 1.7 |
| 50 | 1.4 | 1.8 |
Note: This table presents hypothetical data illustrating the stabilization of a protein-ligand complex over a 50 ns simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties like logP, molecular weight, or electronic properties), QSAR models can predict the activity of new, unsynthesized compounds. nih.gov
To develop a QSAR model for a series of analogs of this compound, one would first need experimental data on their biological activity (e.g., IC50 values against a specific enzyme). Various molecular descriptors for each analog would then be calculated. Statistical methods, such as multiple linear regression, are used to build an equation that correlates these descriptors with activity. A statistically robust QSAR model can guide the design of more potent compounds by indicating which structural features are most important for the desired biological effect. QSAR studies have been successfully applied to series of thiazolo[4,5-b]pyridines to identify descriptors that influence their H3 receptor antagonistic activity. derpharmachemica.com
Molecular Docking Studies for Predictive Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at the atomic level. plos.org
In a molecular docking study of this compound, the compound would be placed into the binding site of a target protein of interest, for which a 3D structure is available. A scoring function would then calculate the binding energy, with more negative scores indicating a stronger, more favorable interaction. The analysis would also reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the binding pocket. For example, docking studies of similar piperidine-pyridine hybrids have predicted strong affinity for targets like acetylcholinesterase, with the protonated piperidine nitrogen forming key ionic bonds. evitachem.com
Table 3: Illustrative Molecular Docking Results with a Kinase Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -9.2 | GLU-91, LEU-144 | Hydrogen Bond |
| VAL-27, ALA-40 | Hydrophobic | ||
| PHE-145 | Pi-Alkyl | ||
| Reference Inhibitor | -10.5 | GLU-91, LEU-144 | Hydrogen Bond |
Note: The data presented is hypothetical, illustrating potential binding interactions of the title compound within a generic kinase active site.
Medicinal Chemistry and Structure Activity Relationship Sar Exploration of 4 Methyl 5 Piperidin 2 Yl Pyridin 2 Amine Scaffolds
Design Principles for Modulating Biological Activity within Aminopyridine-Piperidine Frameworks
The design of potent and selective modulators based on the aminopyridine-piperidine framework is guided by several core principles. This scaffold's utility stems from the distinct roles of its constituent parts: the 2-aminopyridine (B139424) group acts as a key hydrogen-bonding motif, while the piperidine (B6355638) ring provides a three-dimensional structural element that can be modified to control properties like solubility, lipophilicity, and target engagement. nih.govthieme-connect.com The interaction of aminopyridine rings with various biological targets can lead to a broad spectrum of pharmacological effects. rsc.org
Key design considerations for this framework include:
Spatial Orientation: The relative positioning of the aminopyridine and piperidine rings is critical for aligning with the binding sites of biological targets. The linkage between the two rings dictates the conformational flexibility of the molecule, influencing its ability to adopt an optimal binding pose.
Hydrogen Bonding: The 2-amino group and the pyridine (B92270) ring nitrogen are crucial hydrogen bond donors and acceptors, respectively. These interactions are often fundamental for anchoring the molecule within a target's active site, as seen in many kinase inhibitors where this moiety interacts with the hinge region. nih.gov
Stereochemistry: The chiral center at the 2-position of the piperidine ring introduces stereochemical considerations. Different enantiomers can exhibit significantly different biological activities and metabolic stabilities, making stereoselective synthesis and evaluation a critical aspect of the design process. researchgate.net The introduction of chiral centers into the piperidine ring can effectively enhance biological activity and selectivity. thieme-connect.com
Systematic Structural Modifications and their Impact on Target Engagement
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine scaffold influence its interaction with biological targets. rsc.org
Modifications to the pyridine ring, beyond the existing 2-amino and 4-methyl groups, can significantly alter a compound's biological profile. The electronic and steric properties of substituents influence the molecule's binding affinity and selectivity. For instance, in a series of 2-amino-4-methylpyridine (B118599) analogues developed as inducible nitric oxide synthase (iNOS) inhibitors, substitutions at the 6-position were critical for activity. nih.gov
Studies on other pyridine-containing compounds have demonstrated that:
Halogenation: Introducing halogens like fluorine or bromine can modulate electronic properties and provide additional contact points within a binding pocket, often enhancing potency and metabolic stability. nih.gov
Hydrophilic/Hydrophobic Groups: Adding small hydrophilic groups (e.g., hydroxyl) or hydrophobic groups (e.g., methoxy) can alter solubility and create new interactions with the target protein. nih.gov The orientation of such groups can significantly affect activity. nih.gov
Ring Fusions: Fusing other rings to the pyridine nucleus is a common strategy to enhance bioactivity and intensify antimicrobial properties. nih.gov
The table below summarizes SAR findings for pyridine ring modifications from a study on farnesyltransferase (FTase) inhibitors, illustrating the importance of the pyridine nitrogen's position for activity. acs.org
| Compound | R¹ Position (Nitrogen in Pyridine Ring) | FTase Inhibition IC₅₀ (nM) |
| 1 | 3-pyridylmethyl | 420 |
| 9 | 2- or 4-pyridylmethyl | > 10,000 |
| 10 | 3-pyridylmethyl (N-oxide) | > 10,000 |
Data sourced from a study on piperidine-based FTase inhibitors, demonstrating the sensitivity of the pyridine moiety to modification. acs.org
The piperidine moiety offers numerous avenues for structural modification to optimize potency, selectivity, and pharmacokinetic properties. enamine.net Its non-aromatic, sp³-rich nature provides three-dimensionality, which is often advantageous for fitting into complex protein binding sites. rsc.orgwhiterose.ac.uk
Key modifications include:
N-Substituents: The piperidine nitrogen is a common point for derivatization. In studies of 4-phenylamidopiperidines, introducing an aralkyl substituent (e.g., phenethyl) on the piperidine nitrogen was found to be critical for high analgesic activity, suggesting the substituent occupies a key hydrophobic pocket. nih.gov
Ring Substituents: Adding substituents to the carbon framework of the piperidine ring can enhance activity and improve properties like aqueous solubility. SAR studies have shown that introducing a substituent at the 2-position can be particularly effective for increasing solubility. thieme-connect.comresearchgate.net In a series of novel FTase inhibitors, it was found that all four possible substituent positions on the piperidine core played an important role in inhibitory activity. acs.org
Rigidification: Constraining the conformation of the piperidine ring by incorporating it into fused, bridged, or spirocyclic systems can reduce the entropic penalty of binding and improve selectivity. enamine.net
The following table illustrates the impact of piperidine modifications on the inhibition of FTase, highlighting how converting a piperidin-2-one to a piperidine and the stereochemistry of ring substituents dramatically affects potency. acs.org
| Compound | Core Structure | Substituent Modification | FTase Inhibition IC₅₀ (nM) |
| (±)-6 | Piperidin-2-one | - | 40 |
| (±)-8 | Piperidine | Reduction of lactam in 6 | 3.7 |
| (+)-8 | Piperidine | (+)-enantiomer | 1.9 |
| (-)-8 | Piperidine | (-)-enantiomer | > 310 |
Data shows that reduction of the piperidinone to a piperidine increases potency >10-fold, and that activity resides almost exclusively in the (+)-enantiomer. acs.org
The 2-aminopyridine moiety is a cornerstone of the scaffold's biological activity. The primary amine at the C-2 position, in conjunction with the endocyclic pyridine nitrogen, forms a bidentate hydrogen-bonding motif that is crucial for recognition and binding to many protein targets, particularly kinases. nih.gov The lone pair of electrons on the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group provides two hydrogen bond donors.
The significance of this functionality is underscored by several factors:
Hinge Binding: In many kinase inhibitors, the 2-aminopyridine core forms key hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket, a critical interaction for potent inhibition. nih.gov
Basicity and Charge Distribution: The amino group influences the electron distribution of the pyridine ring, affecting the basicity of the ring nitrogen. This electronic interplay is vital for the strength and geometry of interactions with the target protein. nih.gov
Derivatization Potential: While often crucial for activity in its primary form, the amino group can also be a site for further modification. However, such changes must be approached with caution, as acylation or alkylation can disrupt essential hydrogen bonding interactions and abolish activity.
In essence, the 2-amino group is not merely a substituent but an integral functional component that often dictates the binding mode and potency of the entire molecule.
Rational Optimization Strategies for Potency and Selectivity based on Structural Insights
The SAR data gathered from systematic modifications provides the foundation for the rational design and optimization of more potent and selective drug candidates. rsc.org This process involves leveraging structural insights, often aided by computational modeling and X-ray crystallography, to make targeted changes that enhance desired properties. nih.gov
Key optimization strategies include:
Structure-Based Design: When the 3D structure of the target protein is known, co-crystal structures of ligands bound to the active site can reveal key interactions and unoccupied pockets. nih.gov This information allows for the rational design of new analogues with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts), thereby increasing potency. For example, the discovery that a DFG-shifted conformation in the ALK kinase domain opened an extended hydrophobic pocket guided the SAR studies of piperidine carboxamide inhibitors to improve potency. nih.gov
Selectivity Enhancement: Achieving selectivity against related off-targets (e.g., other kinases) is a major challenge. By comparing the structures of the target and anti-target active sites, specific differences can be exploited. Modifications can be made to introduce steric bulk that is tolerated by the target but clashes with the active site of an off-target, or to form interactions with non-conserved residues, thus improving the selectivity profile. researchgate.netnih.gov
Improving Physicochemical Properties: SAR exploration is not limited to potency. It is also crucial for optimizing ADME (absorption, distribution, metabolism, and excretion) properties. For example, introducing polar groups or replacing a piperazine (B1678402) with a piperidine ring can modulate solubility, membrane permeability, and metabolic stability, turning a potent but non-drug-like molecule into a viable candidate. nih.gov
A successful optimization campaign often involves multi-parameter optimization, where improvements in potency and selectivity are balanced with the maintenance of favorable pharmacokinetic properties. nih.govresearchgate.net
Chemical Biology and Molecular Mechanism Studies Involving 4 Methyl 5 Piperidin 2 Yl Pyridin 2 Amine
Identification of Molecular Targets and Pathways
Enzyme Inhibition Studies (e.g., Kinases, Nitric Oxide Synthase, Phosphopantetheinyl Transferase)
There is a notable absence of specific studies investigating the inhibitory activity of 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine against kinases, nitric oxide synthase (NOS), or phosphopantetheinyl transferase (PPTase).
However, the 2-aminopyridine (B139424) scaffold, a core component of the compound, is a well-established pharmacophore in the development of enzyme inhibitors. Numerous studies have detailed the synthesis and evaluation of various substituted 2-aminopyridine analogues as potent inhibitors of inducible and neuronal nitric oxide synthases (iNOS and nNOS, respectively). researchgate.netnih.govnih.govugr.es These studies often focus on substitutions at the 4- and 6-positions of the pyridine (B92270) ring to enhance potency and selectivity. nih.govresearchgate.net Similarly, derivatives of aminopyridines and piperidines have been explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), PI3K/mTOR, and DNA-dependent protein kinase (DNA-PK). acs.orgacs.orgnih.govnih.gov
Research into PPTase inhibitors has identified compounds with pyridinyl and piperazine-carbothioamide structures, such as 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, which show potent inhibition of bacterial PPTase. nih.govacs.orgresearchgate.net These molecules, however, are structurally distinct from this compound.
Receptor Modulation Investigations (e.g., Angiotensin II Receptors)
No specific investigations detailing the modulation of angiotensin II receptors by this compound were identified. The development of non-peptide angiotensin II receptor antagonists has often focused on complex heterocyclic systems, such as imidazo[4,5-c]pyridine derivatives, which differ significantly from the subject compound. nih.govnih.gov
Mechanistic Elucidation of Biological Effects at the Cellular Level
Cellular Pathway Perturbation Analyses
Specific analyses of cellular pathway perturbations induced by this compound are not available in the reviewed literature. Typically, such studies would follow the identification of a specific molecular target. For instance, related aminopyridone derivatives have been shown to inhibit the SREBP2 pathway activated by statins in HepG2 cells, leading to reduced PCSK9 expression. unipd.it
Target Engagement Assays in Cellular Systems
There are no published target engagement assays for this compound. Such assays are crucial for confirming that a compound interacts with its intended target within a cellular environment. nih.govnih.gov Methodologies like the Cellular Thermal Shift Assay (CETSA) or Bioluminescence Resonance Energy Transfer (BRET) are often employed for this purpose but have not been publicly applied to this specific molecule. nih.gov
Investigation of Differential Binding Modes and Allosteric Modulation
Without a confirmed molecular target, studies on the binding mode or potential allosteric modulation by this compound have not been performed. The piperidine (B6355638) moiety is present in various compounds known to act as allosteric modulators for receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and serotonin (B10506) 5-HT2C receptor, but these are structurally different molecules. nih.govnih.gov
Derivatization and Analog Development of 4 Methyl 5 Piperidin 2 Yl Pyridin 2 Amine for Research Probes
Synthesis of Advanced Heterocyclic Systems Incorporating the Core Structure
The inherent reactivity of the 4-methyl-5-(piperidin-2-yl)pyridin-2-amine core structure, particularly the 2-aminopyridine (B139424) moiety, allows for its elaboration into a variety of fused heterocyclic systems. The aminopyridine fragment is a well-established precursor for constructing bicyclic and polycyclic scaffolds, which can be used to constrain the molecule's conformation and explore new interactions with biological targets.
One common strategy involves the reaction of the 2-aminopyridine nitrogen and the exocyclic amino group with bifunctional electrophiles to form fused five- or six-membered rings. For instance, condensation reactions with β-ketoesters or malonic acid derivatives can lead to the formation of pyrimido[1,2-a]pyridine systems. Similarly, the 2-aminopyridine group can act as a binucleophile in reactions to form fused triazine or imidazole (B134444) rings, such as imidazo[1,2-a]pyridines. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] mdpi.comchemrxiv.orgnih.govtriazines from heterocyclic amidines demonstrates the utility of cyclic amidine precursors in creating complex fused systems. eurjchem.com
These synthetic transformations are valuable for creating libraries of analogs with diverse shapes and electronic properties. The choice of reactants and reaction conditions can be tailored to achieve specific structural outcomes, thereby systematically modifying the parent scaffold.
| Reaction Type | Reactant Class | Resulting Heterocyclic System | Potential Utility |
|---|---|---|---|
| Condensation/Cyclization | β-Dicarbonyl Compounds | Pyrimido[1,2-a]pyridine | Scaffold rigidification, exploring new binding vectors |
| Annulation | α-Haloketones | Imidazo[1,2-a]pyridine | Introduction of H-bond donors/acceptors |
| Multi-component Reaction | Aldehydes, Isocyanides | Fused Polycyclic Systems | Rapid generation of structural diversity |
Development of Bioconjugates and Chemical Probes for Target Validation
To elucidate the mechanism of action and identify the specific biological targets of this compound, chemical probes and bioconjugates are indispensable tools. These probes are created by attaching a reporter tag (like a fluorescent dye, a biotin (B1667282) molecule, or a photoaffinity label) to the core structure via a chemical linker. The primary amine at the 2-position and the secondary amine within the piperidine (B6355638) ring are the most common sites for derivatization.
The development process involves:
Linker Attachment: A linker with a reactive functional group is first attached to the core molecule. The choice of linker is critical to ensure that the probe retains its affinity for the biological target. Linkers can be of varying lengths and compositions (e.g., polyethylene (B3416737) glycol) to optimize solubility and minimize steric hindrance.
Tag Conjugation: The reporter tag is then conjugated to the linker. For example, an amine-reactive fluorophore like an NHS-ester or isothiocyanate can be coupled to an amino-functionalized linker.
These chemical probes can be used in a variety of experiments, such as fluorescence microscopy to visualize subcellular localization, affinity chromatography for target protein pulldown and identification, or photo-crosslinking studies to map binding site interactions. Previous structure-activity relationship (SAR) studies on analogous compounds, such as oroidin (B1234803) analogues, have highlighted the importance of the 2-aminoimidazole group for activity, guiding where modifications for probes can be made without losing biological function. researchgate.net
| Probe Type | Reporter Tag | Attachment Site | Application |
|---|---|---|---|
| Fluorescent Probe | Fluorescein, Rhodamine | Piperidine-N or Linker on Pyridine (B92270) Ring | Cellular imaging, target localization |
| Affinity Probe | Biotin | Piperidine-N | Target protein isolation and identification |
| Photoaffinity Label | Benzophenone, Arylazide | Pyridine Ring | Covalent labeling and binding site mapping |
Exploration of Bioisosteric Replacements to Modulate Molecular Interactions
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, several bioisosteric replacements can be explored.
Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other five- or six-membered heterocycles to modulate basicity, dipole moment, and hydrogen bonding capacity. For example, replacing it with a pyrimidine (B1678525) or pyridazine (B1198779) ring can introduce additional hydrogen bond acceptors, potentially altering target interactions. nih.gov In some contexts, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide, suggesting that subtle electronic modifications can lead to enhanced activity. rsc.org
Piperidine Ring Bioisosteres: The piperidine ring is a common saturated heterocycle in approved drugs. pharmaceutical-business-review.com It can be replaced by other saturated rings like pyrrolidine, morpholine, or piperazine (B1678402) to alter basicity, lipophilicity, and metabolic stability. A more advanced strategy involves replacing the piperidine ring with a rigid, saturated bicyclic system, such as a 3-azabicyclo[3.1.1]heptane. This change can significantly improve physicochemical properties; for instance, the replacement of a pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in solubility and metabolic stability. chemrxiv.org Such replacements can serve as non-chiral analogs of piperidines and can lock the conformation of the side chain, potentially leading to increased potency and selectivity. chemrxiv.org
The goal of these replacements is to fine-tune the molecule's properties. For example, introducing a more polar bioisostere might enhance solubility, while a metabolically more stable replacement could increase the compound's half-life in biological systems.
| Original Fragment | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
|---|---|---|---|
| Pyridine | Pyrimidine | Modulate basicity, add H-bond acceptor | Altered target binding, modified pKa |
| Pyridine | Thiazole | Change ring electronics and size | New interactions, altered ADME profile |
| Piperidine | Pyrrolidine | Modify ring size and conformation | Change in binding orientation, altered basicity |
| Piperidine | 3-Azabicyclo[3.1.1]heptane | Introduce conformational rigidity | Increased metabolic stability, improved solubility chemrxiv.org |
Future Research Trajectories and Academic Significance of 4 Methyl 5 Piperidin 2 Yl Pyridin 2 Amine
Unexplored Synthetic Avenues and Methodological Advancements
While the synthesis of related piperidine (B6355638) and 2-aminopyridine (B139424) structures is well-documented, the specific construction of 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine presents opportunities for methodological innovation. Current synthetic strategies for similar scaffolds often involve multi-step sequences. Future research could focus on developing more convergent and efficient synthetic routes.
One promising area of exploration is the application of modern C-H activation techniques. researchgate.netnih.gov Transition-metal catalyzed C-H functionalization could potentially enable the direct coupling of a pre-functionalized piperidine with a 4-methyl-pyridin-2-amine core, or vice versa. researchgate.netnih.gov This approach would represent a significant advancement over classical cross-coupling methods that require pre-activation of both coupling partners.
Furthermore, the stereocenter at the 2-position of the piperidine ring offers a critical handle for asymmetric synthesis. Developing novel catalytic asymmetric methods to install this stereocenter with high enantioselectivity would be a significant contribution. Strategies such as asymmetric hydrogenation of a corresponding pyridine (B92270) precursor or enantioselective cyclization reactions could be explored to this end. A rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, for instance, could provide a pathway to enantioenriched 3-substituted piperidines, a strategy that could be adapted for 2-substituted analogues. nih.govacs.org
Table 1: Potential Advanced Synthetic Methodologies
| Methodology | Potential Application to this compound Synthesis | Key Advantages |
| C-H Activation/Functionalization | Direct coupling of piperidine and pyridine rings. | Increased step-economy, reduced pre-functionalization steps. |
| Asymmetric Catalysis | Enantioselective synthesis of the chiral piperidine moiety. | Access to single enantiomers for pharmacological studies. |
| Flow Chemistry | Scalable and controlled synthesis of intermediates and the final compound. | Improved safety, reproducibility, and scalability. |
| Photoredox Catalysis | Novel bond formations under mild conditions. | Access to unique reactivity patterns. |
Emerging Biological Targets for Piperidine-Pyridin-2-amine Scaffolds
The piperidine-pyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. While the specific targets of this compound are yet to be fully elucidated, research on analogous compounds provides strong indications of its potential therapeutic applications.
A primary area of interest is in the development of kinase inhibitors . Derivatives of 2-aminopyridine have shown significant activity as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. For example, some 2-aminopyridine derivatives are being investigated as inhibitors of neuronal nitric oxide synthase. nih.gov The structural features of the this compound scaffold make it a candidate for targeting the ATP-binding site of kinases. Pharmacophore modeling of known kinase inhibitors often reveals the importance of hydrogen bond donors and acceptors, features present in the aminopyridine moiety. nih.gov
Another promising avenue is the exploration of this scaffold as a modulator of ion channels . Aminopyridine derivatives are known to act as potassium channel blockers, with therapeutic applications in neurological disorders. nih.govpensoft.net The piperidine and aminopyridine components could interact with the channel pore or allosteric sites to modulate its function.
Finally, given the prevalence of piperidine and pyridine rings in antibacterial and antiviral agents, exploring the antimicrobial potential of this scaffold is a logical next step.
Table 2: Potential Biological Target Classes
| Target Class | Rationale based on Scaffold Features | Potential Therapeutic Areas |
| Kinases | Presence of hydrogen bond donors/acceptors in the 2-aminopyridine ring. | Oncology, Inflammatory Diseases |
| Ion Channels | Known activity of aminopyridine derivatives as channel blockers. | Neurology, Cardiology |
| GPCRs | Commonality of the piperidine motif in CNS-active drugs. | Psychiatry, Neurology |
| Microbial Enzymes | Precedent for pyridine and piperidine scaffolds in antimicrobial agents. | Infectious Diseases |
Contribution to Understanding Structure-Function Relationships in Heterocyclic Compounds
A systematic investigation of this compound and its derivatives would significantly contribute to our understanding of structure-function relationships in heterocyclic chemistry. The modular nature of this scaffold allows for systematic modifications at several key positions, providing a platform to probe the effects of structural changes on biological activity.
Conformational analysis of the piperidine ring and the rotational barrier around the C-C bond connecting the two rings will be crucial in understanding how the molecule presents itself to a biological target. nih.gov The relative orientation of the methyl group on the pyridine ring and the substituents on the piperidine ring will likely have a profound impact on binding affinity and selectivity. Computational modeling, in conjunction with experimental techniques like NMR spectroscopy, can elucidate the preferred conformations in solution.
Systematic derivatization of the scaffold can be undertaken to build a comprehensive Structure-Activity Relationship (SAR) profile. Key modifications could include:
Stereochemistry of the piperidine ring: Synthesizing and testing both enantiomers of the 2-substituted piperidine will be critical to understanding stereochemical preferences at the target.
Substitution on the piperidine nitrogen: The secondary amine of the piperidine offers a straightforward point for derivatization to explore the impact of size, electronics, and hydrogen bonding potential.
Substitution on the pyridine ring: While the current focus is on the 4-methyl derivative, exploring other substituents at this and other positions can modulate the electronic properties and steric profile of the molecule.
By correlating these structural modifications with changes in biological activity against a panel of targets, a detailed understanding of the pharmacophore can be developed. This knowledge will not only guide the optimization of this specific scaffold but will also provide valuable insights for the design of other novel heterocyclic compounds with desired biological activities.
Q & A
Q. What are the established synthetic protocols for 4-Methyl-5-(piperidin-2-yl)pyridin-2-amine, and how can reaction parameters be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves condensation reactions between pyridin-2-amine derivatives and aldehydes or ketones under controlled conditions. For example, palladium-catalyzed amination reactions (e.g., coupling with piperidine derivatives) require precise temperature (0°C to room temperature), inert atmospheres (N₂), and stoichiometric control of reagents like LiAlH₄ or Et₃N . Reaction progress is monitored via TLC or HPLC.
- Key Parameters :
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, piperidine CH₂ groups at δ 1.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validates empirical formula (e.g., C₁₁H₁₇N₃) with <0.4% deviation .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 204.2) .
Advanced Research Questions
Q. How can QSAR models be constructed to predict the antibacterial activity of derivatives of this compound?
- Methodological Answer : QSAR models require:
- Descriptor Selection : Lipophilicity (Log P), steric (SMR), and electronic parameters (Hammett constants) derived from computational tools like MOE .
- Training Set : 20–30 derivatives with measured MIC values against S. aureus or E. coli.
- Validation : Leave-one-out cross-validation (LOO-CV) to assess predictability (r² > 0.7).
- Example QSAR Equation :
Activity = 0.92(±0.15)Log P – 1.34(±0.21)SMR + 3.21(r² = 0.84) . - Parameter Correlations :
| Descriptor | Correlation with Activity |
|---|---|
| Log P | Positive (lipophilic) |
| SMR | Negative (steric bulk) |
Q. What strategies integrate computational chemistry with experimental synthesis to enhance reaction efficiency?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) identify low-energy intermediates and transition states .
- Condition Optimization : Machine learning models predict ideal solvents (e.g., THF vs. DMF) and catalysts by training on historical data .
- Case Study : Computational screening reduced Pd catalyst loadings by 40% while maintaining >90% yield in amination reactions .
Q. How should researchers resolve discrepancies between predicted QSAR bioactivity and empirical antimicrobial data?
- Methodological Answer :
- Re-evaluate Descriptors : Replace Log P with alternative hydrophobicity metrics (e.g., ΔGsolvation) if solubility limits bioactivity .
- Experimental Variables : Assess bacterial strain specificity (e.g., Gram-positive vs. Gram-negative) and assay conditions (pH, incubation time) .
- Example Contradiction :
| Derivative | Predicted MIC (µg/mL) | Observed MIC (µg/mL) | Resolution |
|---|---|---|---|
| A | 8.2 | 25.4 | Check membrane permeability via Log D |
| B | 12.5 | 10.1 | Verify assay sterility |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
